4-amino-1-methyl-3-nitro-2(1H)-quinolinone
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Overview
Description
Synthesis Analysis
The synthesis of 4-amino-1-methyl-3-nitro-2(1H)-quinolinone derivatives has been explored through various methods. Notably, one study demonstrated a novel transformation of 4-aminoquinolines to tricyclic derivatives, which involved reacting 4-aminoquinolines with 4-nitrophenyl chloroformate, leading to N-(quinolin-4-yl)carbamates in good yields. This process highlights the versatility and efficiency of synthesizing related quinolinone compounds (Kotadiya et al., 2014).
Molecular Structure Analysis
Molecular structure and vibrational frequencies of a related compound, 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ), have been analyzed using FT-IR spectroscopy and density functional theory (DFT). The studies suggest high reactivity and potential for applications in optoelectronic devices due to its significant dipole moment and HOMO-LUMO energy gap (Ismail et al., 2013).
Chemical Reactions and Properties
The reactivity of this compound derivatives includes various chemical transformations. For instance, derivatives have been synthesized and evaluated for their activity as excitatory amino acid antagonists, highlighting their potential in pharmacological applications (Carling et al., 1993).
Physical Properties Analysis
The analysis of physical properties such as crystal structure has been conducted on related quinoxalinone derivatives. For example, the crystal structures of various substituted 3-methyl-2(1H)-quinoxalinones have been determined, providing insights into the molecular interactions and stability of these compounds (Mondieig et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound derivatives have been explored through various studies, including their antibacterial activities. For instance, the synthesis and evaluation of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates have shown moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa (Asghari et al., 2014).
properties
IUPAC Name |
4-amino-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXDVZMXUNYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383027 |
Source
|
Record name | 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141945-48-4 |
Source
|
Record name | 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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